molecular formula C16H18N2O4S B12764966 4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole;(E)-but-2-enedioic acid CAS No. 131028-56-3

4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole;(E)-but-2-enedioic acid

Katalognummer: B12764966
CAS-Nummer: 131028-56-3
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: LJDFNRQNBTVCTH-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole;(E)-but-2-enedioic acid is a complex organic compound that features a unique combination of an imidazole ring and a butenedioic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions to form the imidazole ring . The benzylsulfanylmethyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The benzylsulfanylmethyl group can interact with biological membranes, altering their properties and potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: Shares the imidazole ring but lacks the benzylsulfanylmethyl group.

    Thiazole: Contains a sulfur atom in the ring but has different chemical properties.

    Oxazole: Similar ring structure but with an oxygen atom instead of sulfur.

Uniqueness

4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole is unique due to the presence of both the benzylsulfanylmethyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Eigenschaften

CAS-Nummer

131028-56-3

Molekularformel

C16H18N2O4S

Molekulargewicht

334.4 g/mol

IUPAC-Name

4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole;(E)-but-2-enedioic acid

InChI

InChI=1S/C12H14N2S.C4H4O4/c1-10-12(14-9-13-10)8-15-7-11-5-3-2-4-6-11;5-3(6)1-2-4(7)8/h2-6,9H,7-8H2,1H3,(H,13,14);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

LJDFNRQNBTVCTH-WLHGVMLRSA-N

Isomerische SMILES

CC1=C(N=CN1)CSCC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CC1=C(N=CN1)CSCC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.